molecular formula C18H15NO2 B14251060 1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- CAS No. 189300-17-2

1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)-

Cat. No.: B14251060
CAS No.: 189300-17-2
M. Wt: 277.3 g/mol
InChI Key: PWSKVENCHUZZAT-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- is a complex organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with methyl, phenyl, and phenylmethyl groups. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of maleimide derivatives with appropriate substituents under controlled conditions. The reaction conditions often involve the use of catalysts to enhance yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as imidization and subsequent functional group modifications to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-
  • 1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-
  • 1H-Pyrrole-2,5-dione, 1,1′-[1,3-phenylenebis(methylene)]bis[3-methyl-]

Comparison: Compared to these similar compounds, 1H-Pyrrole-2,5-dione, 3-methyl-4-phenyl-1-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyl and phenylmethyl groups may enhance its stability and reactivity, making it suitable for specialized applications .

Properties

CAS No.

189300-17-2

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

1-benzyl-3-methyl-4-phenylpyrrole-2,5-dione

InChI

InChI=1S/C18H15NO2/c1-13-16(15-10-6-3-7-11-15)18(21)19(17(13)20)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3

InChI Key

PWSKVENCHUZZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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